molecular formula C10H22 B12641855 2,2,3,3,4-Pentamethylpentane CAS No. 16747-44-7

2,2,3,3,4-Pentamethylpentane

Cat. No.: B12641855
CAS No.: 16747-44-7
M. Wt: 142.28 g/mol
InChI Key: WKQBIIUOSATALN-UHFFFAOYSA-N
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Description

2,2,3,3,4-Pentamethylpentane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is part of the larger family of alkanes, which are saturated hydrocarbons known for their relatively low reactivity compared to other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4-Pentamethylpentane typically involves the alkylation of smaller alkanes or alkenes. One common method is the catalytic hydrogenation of 2,2,3,3,4-Pentamethylpentene, which involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves the use of petrochemical processes. These processes include the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4-Pentamethylpentane can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Hydrogen gas (H2) with a metal catalyst (Pd, Pt)

    Substitution: Halogens (Cl2, Br2) with UV light or radical initiators

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes

    Substitution: Halogenated alkanes

Mechanism of Action

The mechanism of action of 2,2,3,3,4-Pentamethylpentane primarily involves its interactions with other molecules through van der Waals forces. Due to its non-polar nature, it can dissolve non-polar substances and disrupt lipid bilayers in biological membranes. This disruption can affect membrane fluidity and permeability, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-Tetramethylbutane
  • 2,2,4-Trimethylpentane
  • 2,3,3-Trimethylpentane

Uniqueness

2,2,3,3,4-Pentamethylpentane is unique due to its specific branching pattern, which affects its physical and chemical properties. For example, its boiling point and melting point differ from those of its isomers due to the unique arrangement of its carbon atoms .

Properties

CAS No.

16747-44-7

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

IUPAC Name

2,2,3,3,4-pentamethylpentane

InChI

InChI=1S/C10H22/c1-8(2)10(6,7)9(3,4)5/h8H,1-7H3

InChI Key

WKQBIIUOSATALN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)C(C)(C)C

Origin of Product

United States

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